molecular formula C11H10N4O B14568117 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile CAS No. 61336-76-3

4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile

Cat. No.: B14568117
CAS No.: 61336-76-3
M. Wt: 214.22 g/mol
InChI Key: DIFLVWSKCYACHI-UHFFFAOYSA-N
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Description

4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile is a chemical compound with a complex structure that includes an imidazolidinone ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile typically involves the reaction of benzonitrile derivatives with imidazolidinone intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route may involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to promote the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and benzonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

CAS No.

61336-76-3

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-[(2-oxoimidazolidin-1-yl)iminomethyl]benzonitrile

InChI

InChI=1S/C11H10N4O/c12-7-9-1-3-10(4-2-9)8-14-15-6-5-13-11(15)16/h1-4,8H,5-6H2,(H,13,16)

InChI Key

DIFLVWSKCYACHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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